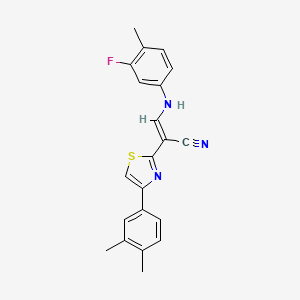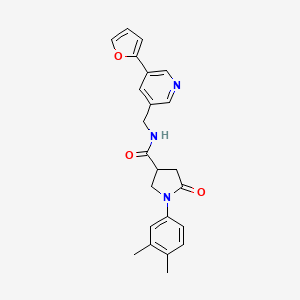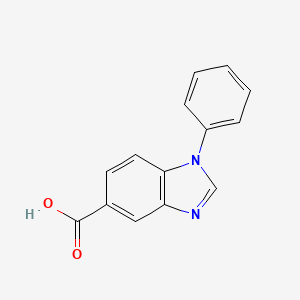![molecular formula C18H17BrN4O2S B2421779 2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1358912-35-2](/img/structure/B2421779.png)
2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione” is a complex organic molecule. It is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . These types of compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of such compounds often involves the fusion of two pharmaceutically active moieties, in this case, triazole and thiadiazine . The exact synthetic approach for this specific compound is not available in the retrieved information.科学的研究の応用
Microwave-assisted Synthesis of Fused Heterocycles
The study by M. Shaaban explores the microwave-assisted synthesis of fused heterocycles, including derivatives of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine, by reacting 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione with various amines. This method highlights an efficient way to incorporate trifluoromethyl groups into heterocyclic compounds, potentially enhancing their utility in medicinal chemistry and materials science (Shaaban, 2008).
Heteroaromatization with 4-Hydroxycoumarin
A. El-Agrody et al. investigated the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones through heteroaromatization with 4-hydroxycoumarin. The antimicrobial activity of some synthesized compounds was tested, indicating their potential in developing new antimicrobials (El-Agrody et al., 2001).
Synthesis of Nitrogen Heterocycles
The work by V. Scartoni et al. on the synthesis of nitrogen heterocycles, including routes to isoindolobenzazepines, showcases the versatility of the chemical scaffold in generating biologically relevant structures. This research has implications for the synthesis of compounds with potential pharmacological activities (Scartoni et al., 1979).
Dimroth Rearrangement in Heterocyclic Chemistry
A. Hamed et al. described the Dimroth rearrangement of triazolothienopyrimidines, a chemical transformation that highlights the structural flexibility of heterocyclic compounds. Such rearrangements are crucial for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and material science (Hamed et al., 2008).
Synthesis and Antibacterial Activity of Pyrimidine Derivatives
S. Lahmidi et al. synthesized a novel derivative of pyrimidine, demonstrating its antibacterial activity against various bacterial strains. This study underlines the importance of heterocyclic chemistry in the search for new antimicrobial agents (Lahmidi et al., 2019).
将来の方向性
The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results seen with similar compounds . Additionally, further studies could explore its potential pharmacological activities based on the known activities of similar compounds .
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage . This can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for understanding its bioavailability and potential as a drug .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For instance, it has demonstrated potent dual activity against MCF-7, HCT-116, and HepG-2 cell lines . It also induced significant alterations in cell cycle progression, leading to apoptosis within HCT cells .
特性
IUPAC Name |
11-[(4-bromophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c1-11(2)9-21-16(24)15-14(7-8-26-15)23-17(21)20-22(18(23)25)10-12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRADFRSLGRXGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421697.png)


![N-[4-Methyl-3-(2-oxoimidazolidin-1-yl)phenyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2421706.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2421712.png)

![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2421714.png)


![(2S,3R)-2-[1-(Cyclopropylmethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride](/img/no-structure.png)
![5-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421719.png)